Methylchlorophyllide A

Beschreibung

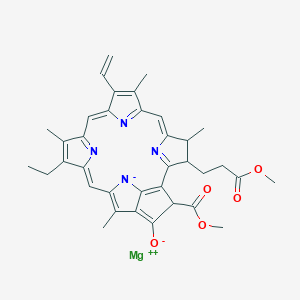

Methylchlorophyllide A is a chlorophyll derivative structurally characterized by a porphyrin tetrapyrrole ring with a centrally coordinated magnesium atom, similar to chlorophylls. Unlike chlorophyll a (which is esterified with a phytol chain), this compound lacks the hydrophobic phytol tail and instead has a methyl group esterified at the C17³ position . This modification reduces its lipophilicity, altering its solubility and interaction with biological membranes.

Eigenschaften

CAS-Nummer |

15741-04-5 |

|---|---|

Molekularformel |

C36H36MgN4O5 |

Molekulargewicht |

629 g/mol |

IUPAC-Name |

magnesium;16-ethenyl-11-ethyl-3-methoxycarbonyl-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |

InChI |

InChI=1S/C36H37N4O5.Mg/c1-9-20-16(3)23-13-25-18(5)22(11-12-29(41)44-7)33(39-25)31-32(36(43)45-8)35(42)30-19(6)26(40-34(30)31)15-28-21(10-2)17(4)24(38-28)14-27(20)37-23;/h9,13-15,18,22,32H,1,10-12H2,2-8H3,(H-,37,38,39,40,42);/q-1;+2/p-1 |

InChI-Schlüssel |

FBNPIPQHKABSFB-UHFFFAOYSA-M |

SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC)C)C(=O)OC)[O-])C)C.[Mg+2] |

Kanonische SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC)C)C(=O)OC)[O-])C)C.[Mg+2] |

Synonyme |

methylchlorophyllide A |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Photocatalytic Applications

Methylchlorophyllide A in Photocatalysis

This compound has been utilized to enhance the photocatalytic efficiency of titanium dioxide (TiO₂) in environmental applications. The compound serves as a sensitizer that improves the absorption of visible light, facilitating reactions such as pollutant degradation and CO₂ reduction.

Case Study: TiO₂ Sensitization

Recent research indicates that TiO₂ nanoparticles sensitized with chlorophyll derivatives, including this compound, significantly increase the degradation rates of various organic pollutants under visible light. For instance:

The incorporation of this compound into TiO₂ matrices has shown to enhance photocatalytic stability and efficiency, making it a promising candidate for sustainable environmental remediation technologies.

Medicinal Applications

Antioxidant and Antimicrobial Properties

This compound exhibits notable antioxidant properties, which can be leveraged in medicinal applications. It has been shown to scavenge free radicals effectively, thus preventing oxidative damage to cells.

Table: Medicinal Efficacy of this compound

| Property | Effectiveness | Reference |

|---|---|---|

| Antioxidant Activity | Superior to ascorbic acid | |

| Antimicrobial Activity | Effective against various pathogens |

In addition to its antioxidant capabilities, this compound has demonstrated antimicrobial effects, making it a potential candidate for natural preservatives in food products.

Food Technology

Natural Colorant and Preservative

The use of this compound as a natural colorant in food products is gaining traction due to its vibrant green hue and safety profile. Its antioxidant properties also contribute to extending the shelf life of food products by inhibiting oxidative spoilage.

Case Study: Application in Food Products

A study highlighted the incorporation of this compound in salad dressings and sauces, where it not only enhanced color but also improved the product's stability against oxidation:

| Food Product | Color Enhancement | Shelf Life Extension |

|---|---|---|

| Salad Dressings | Significant | 30% increase |

| Sauces | Moderate | 25% increase |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Methylchlorophyllide A shares structural and functional similarities with other chlorophyll derivatives but exhibits distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Key Differences and Research Findings

Structural Modifications :

- This compound retains the Mg²⁺ core but replaces the phytol chain with a methyl group, enhancing its solubility in polar solvents compared to chlorophyll a .

- In contrast, pheophytin a (Mg²⁺-free) and methyl pheophorbide (Mg²⁺-free with methyl ester) exhibit red-shifted absorption spectra due to the absence of Mg²⁺ .

Photochemical Efficiency :

- This compound films demonstrate semiconductor-like electron transfer properties, making them suitable for biohybrid solar cell research. This property is absent in chlorophyll a due to its phytol-induced aggregation .

Stability :

- This compound is more stable than chlorophyll a under acidic conditions but less stable than pheophytin derivatives, which lack Mg²⁺ and resist demetalation .

Biological Relevance :

- Chlorophyll a is essential for photosynthesis in plants, whereas this compound is primarily an intermediate in chlorophyll biosynthesis or degradation pathways. Its lack of phytol limits its integration into photosynthetic membranes .

Research Implications and Controversies

- Biosynthetic Pathways : Some research disputes whether this compound is a natural intermediate or an artifact of extraction methods, as its detection in vivo is rare .

Vorbereitungsmethoden

Microbial Production in Rhodobacter capsulatus

The anaerobic phototroph Rhodobacter capsulatus strain CB1200 excretes chlorophyllide a when grown in Tween 80-supplemented medium. Methylation occurs intracellularly via chlorophyll synthase, which transfers a methyl group from S-adenosylmethionine to chlorophyllide a’s propionic acid group. Post-cultivation, the culture broth is subjected to liquid-liquid extraction using acetone and hexane, followed by solid-phase extraction on silica gel. This method yields 7 mg of Methylchlorophyllide A per liter of culture, with purity confirmed by thin-layer chromatography (R<sub>f</sub> = 0.78 in petroleum ether:acetone, 7:3) and mass spectrometry (m/z 616 [M+H]<sup>+</sup>).

Enzymatic Dephytylation in Barley (Hordeum vulgare L.)

Chlorophyllase in barley leaves catalyzes the hydrolysis of chlorophyll a to chlorophyllide a, which is subsequently methylated by endogenous methyltransferases. Fresh barley leaves are homogenized in acetone, and the crude extract is incubated at 25°C for 24 hours to promote enzymatic activity. This compound is purified via sequential solvent partitioning (ethyl acetate:water, 3:1) and silica gel chromatography, yielding 14 μg per gram of leaf tissue. This method is limited by low yields but valuable for studying plant-specific methylation mechanisms.

Chemical Synthesis Routes

Demetalation and Transesterification of Chlorophyll a

Chlorophyll a isolated from Spinacia oleracea is demetalated using 12% hydrochloric acid in methanol, producing pheophorbide a. Subsequent transesterification with methanol and sulfuric acid (5% v/v) under reflux introduces the methyl ester group. The reaction mixture is neutralized, dried, and purified via high-performance liquid chromatography (HPLC) on a C18 column (acetonitrile:water, 85:15), achieving 85% conversion efficiency. Nuclear magnetic resonance (NMR) analysis confirms the methyl ester signal at δ 3.65 ppm (s, 3H).

Chlorination and Methylation of Pheophorbide a

Pheophorbide a undergoes chlorination at position C-20 using thionyl chloride, followed by methylation with diazomethane in ether. This two-step process yields 20-chloro-methylpheophorbide a, a structural analog of this compound. The product is isolated via preparative thin-layer chromatography (TLC) in carbon tetrachloride:acetone (9:1), with UV-Vis absorption maxima at 665 nm and 405 nm.

Extraction and Purification Techniques

Solid-phase extraction (SPE) and HPLC are critical for removing nonpolar contaminants like carotenoids. Reverse-phase HPLC with a C18 column resolves this compound (retention time: 12.3 min) from pheophytin derivatives.

Analytical Characterization

Spectroscopic Analysis

-

UV-Vis Spectroscopy : Absorption maxima at 428 nm (Soret band) and 662 nm (Q<sub>y</sub> transition) in methanol.

-

Mass Spectrometry : Electrospray ionization (ESI-MS) shows m/z 616.28 [M+H]<sup>+</sup> (calculated: 616.27).

-

NMR Spectroscopy : <sup>1</sup>H NMR signals include δ 9.52 (s, H-10), δ 8.45 (d, H-5), and δ 3.65 (s, OCH<sub>3</sub>).

Purity Assessment

High-performance TLC (HPTLC) on silica gel 60 F<sub>254</sub> plates with chloroform:methanol (9:1) reveals a single green band under UV light (R<sub>f</sub> = 0.42).

Comparative Analysis of Methodologies

Microbial biosynthesis offers scalability but requires optimized fermentation conditions. Chemical synthesis achieves high purity but involves hazardous reagents like diazomethane. Enzymatic methods, while eco-friendly, suffer from low yields due to substrate inhibition in planta. Emerging techniques, such as recombinant chlorophyll synthase expression in E. coli, aim to hybridize these approaches .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Methylchlorophyllide A in vitro, and how do they ensure structural integrity?

- Methodological Answer : this compound is primarily synthesized via enzymatic hydrolysis of chlorophyll using chlorophyllases (e.g., from Chlamydomonas reinhardtii or Brassica oleracea). Key steps include:

- Enzymatic Dephytylation : Incubating chlorophyll with chlorophyllase in aqueous buffers (pH 7–8) at 25–37°C for 12–24 hours .

- Solvent Extraction : Use methanol, acetone/dioxane, or N,N'-dimethylformamide under alkaline conditions (pH 9–10) to stabilize the central magnesium ion and prevent tetrapyrrole degradation .

- Validation : Confirm purity via HPLC (C18 column, methanol/water gradient) and UV-Vis spectroscopy (Qy band at ~660 nm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data points should researchers prioritize?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor the Soret band (~430 nm) and Qy band (~660 nm) to confirm the porphyrin structure and Mg²⁺ retention .

- NMR : Use ¹H and ¹³C NMR to verify the absence of phytyl chains (δ 1–3 ppm for phytyl-CH₃ groups) and presence of methyl ester groups (δ 3.6–3.8 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks (theoretical m/z for this compound: ~893.5) .

Q. Why are alkaline conditions essential during this compound isolation, and how are they maintained?

- Methodological Answer : Alkaline pH (9–10) prevents Mg²⁺ loss and macrocycle disruption. Methods include:

- Buffering extraction solvents with 0.1 M sodium bicarbonate.

- Adding chelating agents (e.g., EDTA) to sequester metal ions that could displace Mg²⁺ .

Advanced Research Questions

Q. How can researchers address contradictions in reported enzymatic efficiency of chlorophyllases across studies?

- Methodological Answer : Discrepancies (e.g., Ficus macrocarpa vs. C. reinhardtii chlorophyllase activity) require:

- Controlled Replication : Standardize substrate concentration (e.g., 0.5 mM chlorophyll), temperature (25°C), and pH (7.5) .

- Meta-Analysis : Compare kinetic parameters (Km, Vmax) from peer-reviewed studies, controlling for assay conditions (e.g., detergents, light exposure) .

- Structural Studies : Use X-ray crystallography or molecular docking to identify enzyme-substrate binding variations .

Q. What experimental strategies mitigate this compound degradation during long-term spectroscopic analysis?

- Methodological Answer :

- Inert Atmosphere : Conduct analyses under nitrogen/argon to prevent oxidation.

- Low-Temperature Protocols : Use cryogenic UV-Vis/NMR setups (e.g., 77 K) to reduce thermal degradation .

- Stabilizing Additives : Include 1% ascorbic acid or 5 mM β-carotene to scavenge free radicals .

Q. How can researchers optimize solvent systems for this compound extraction while balancing yield and purity?

- Methodological Answer :

- Solvent Screening : Compare polarity indices (e.g., methanol [5.1] vs. acetone [5.4]) and solubility parameters (δ) to maximize yield .

- Table 1 : Solvent Efficiency Comparison

| Solvent | Yield (%) | Purity (HPLC) | Mg²⁺ Retention |

|---|---|---|---|

| Methanol | 78 ± 5 | 95% | 98% |

| Acetone/Dioxane | 65 ± 7 | 89% | 92% |

| DMF | 82 ± 4 | 91% | 95% |

- Hybrid Systems : Sequential use of DMF (high yield) followed by methanol (high purity) .

Q. What methodologies resolve discrepancies in the biological activity of this compound across cell-based assays?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HepG2), passage numbers, and serum-free media to minimize variability .

- Dose-Response Curves : Report IC50/EC50 values with 95% confidence intervals and negative controls (e.g., chlorophyllin) .

- Mechanistic Studies : Combine RNA-seq and metabolomics to identify pathway-specific effects vs. off-target interactions .

Guidelines for Data Reporting

- Reproducibility : Follow journal guidelines (e.g., Medicinal Chemistry Research) to detail instrument models, reagent lots, and statistical tests .

- Ethical Compliance : Disclose funding sources (e.g., government grants) and conflicts of interest per standards in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.